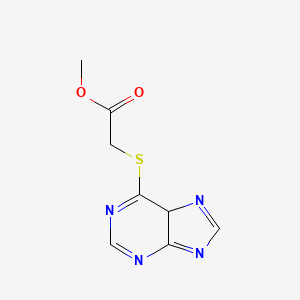
methyl 2-(5H-purin-6-ylsulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5H-purin-6-ylsulfanyl)acetate typically involves the reaction of purine derivatives with methyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5H-purin-6-ylsulfanyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: Methyl 2-(5H-purin-6-ylsulfanyl)acetate is used as an intermediate in the synthesis of various purine-based compounds, which are of interest in medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions of purine derivatives with enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of methyl 2-(5H-purin-6-ylsulfanyl)acetate involves its interaction with various molecular targets, including enzymes and receptors. The purine ring system allows it to mimic natural purines, thereby inhibiting or modulating the activity of these targets . The sulfur atom in the compound can also participate in redox reactions, further influencing its biological activity .
Comparison with Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness: Methyl 2-(5H-purin-6-ylsulfanyl)acetate is unique due to the presence of the ester and sulfanyl groups, which confer distinct chemical and biological properties compared to other purine derivatives .
Biological Activity
Methyl 2-(5H-purin-6-ylsulfanyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Synthesis
This compound is derived from purine, a fundamental structure in biochemistry known for its role in nucleic acids. The synthesis typically involves the alkylation of 6-mercaptopurine, which can be achieved through reactions with methyl bromoacetate, followed by hydrolysis to release the carboxylic acid group. The general synthetic pathway includes:
- Activation of Amino Acids : Amino acids are converted into acyl chlorides using thionyl chloride.
- Alkylation : The activated 6-mercaptopurine undergoes alkylation.
- Peptide Bond Formation : Coupling reactions between the amino acid derivatives and the alkylated purine occur to form the final product.
Anticancer Properties
Research has indicated that derivatives of purine, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds synthesized from 6-mercaptopurine showed cytotoxic effects on HeLa cells (cervical cancer cell line). The inhibitory concentration (IC%) ranged from 16.79% to 39.28%, suggesting promising potential as anticancer agents .
Table 1: Cytotoxic Activity Against HeLa Cells
| Compound | IC% Range |
|---|---|
| C1 | 16.79% |
| C2 | 39.28% |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. In vitro studies showed improved antibacterial activity against Staphylococcus aureus compared to standard antibiotics like ofloxacin. However, it exhibited limited activity against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae .
Table 2: Antibacterial Activity Comparison
| Compound | Target Bacteria | Activity |
|---|---|---|
| C1 | Staphylococcus aureus | Improved |
| C2 | E. coli | Low Activity |
The biological activity of this compound is believed to stem from its ability to interfere with nucleic acid synthesis and function. Similar compounds have shown potential antiviral properties by disrupting viral replication mechanisms . The specific mechanisms may involve inhibition of key enzymes or pathways essential for cell proliferation and survival.
Case Studies
A notable case study involved the synthesis of various analogues of this compound, which were tested for their biological activities. The study highlighted that modifications in the purine structure could lead to enhanced cytotoxicity against cancer cells while maintaining antibacterial efficacy .
Properties
CAS No. |
5441-50-9 |
|---|---|
Molecular Formula |
C8H8N4O2S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
methyl 2-(5H-purin-6-ylsulfanyl)acetate |
InChI |
InChI=1S/C8H8N4O2S/c1-14-5(13)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3 |
InChI Key |
NWKYVFNGWZWSLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=NC=NC21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















